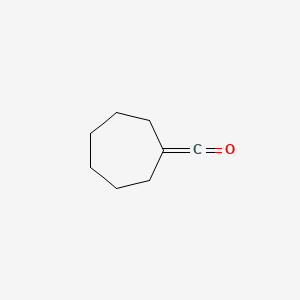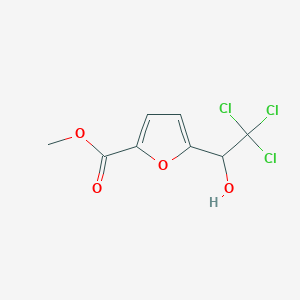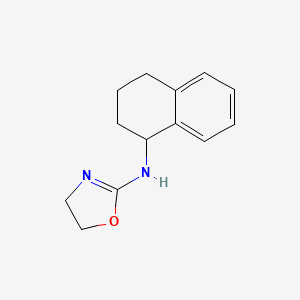
2-Butenoyl chloride, 2-bromo-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoyl chloride, 2-bromo-3-methyl-, also known as 2-bromo-3-methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H8BrClO. This compound is a derivative of butenoyl chloride, where a bromine atom is attached to the second carbon and a methyl group is attached to the third carbon. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-2-butenoyl chloride typically involves the bromination of 3-methyl-2-butenoyl chloride. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-3-methyl-2-butenoyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
2-Butenoyl chloride, 2-bromo-3-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as hydroxide (OH-) or amine (NH2-).
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, the elimination of hydrogen bromide (HBr) can lead to the formation of 2-methyl-2-butenoic acid.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH-), amines (NH2-), and alkoxides (RO-). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as strong bases (e.g., potassium tert-butoxide) are used to promote elimination reactions. These reactions are often conducted at elevated temperatures.
Addition Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for addition reactions. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted butenoyl chlorides, such as 2-hydroxy-3-methyl-2-butenoyl chloride.
Elimination Reactions: Products include alkenes such as 2-methyl-2-butenoic acid.
Addition Reactions: Products include various substituted alkenes and alcohols, depending on the nucleophile used.
科学的研究の応用
2-Butenoyl chloride, 2-bromo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-butenoyl chloride, 2-bromo-3-methyl- involves its reactivity as an electrophile. The compound can react with nucleophiles through nucleophilic substitution or addition reactions. The presence of the bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
2-Butenoyl chloride, 2-bromo-3-methyl- can be compared with other similar compounds such as:
2-Bromo-3-methylbutanoyl chloride: This compound has a similar structure but lacks the double bond present in 2-butenoyl chloride, 2-bromo-3-methyl-. It is less reactive in nucleophilic addition reactions.
3-Methyl-2-butenoyl chloride: This compound lacks the bromine atom, making it less electrophilic and less reactive towards nucleophiles.
2-Methyl-2-butenoic acid: This compound is the product of the elimination reaction of 2-butenoyl chloride, 2-bromo-3-methyl-. It is less reactive in nucleophilic substitution reactions.
特性
CAS番号 |
40052-11-7 |
|---|---|
分子式 |
C5H6BrClO |
分子量 |
197.46 g/mol |
IUPAC名 |
2-bromo-3-methylbut-2-enoyl chloride |
InChI |
InChI=1S/C5H6BrClO/c1-3(2)4(6)5(7)8/h1-2H3 |
InChIキー |
SCGMKDQYESIXSH-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)Cl)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


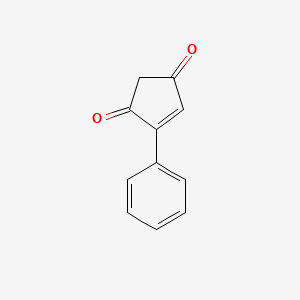
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

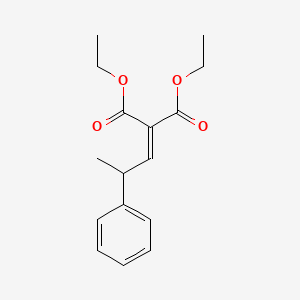
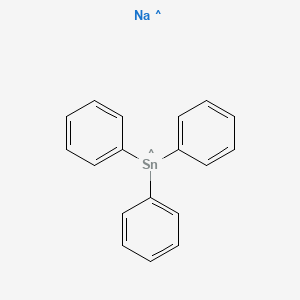
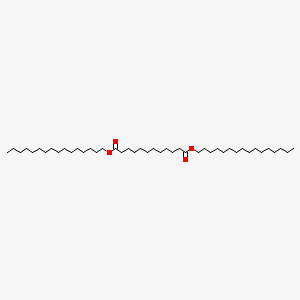
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)

